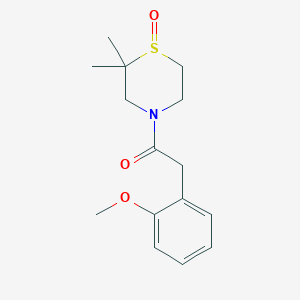
1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone is an organic compound that belongs to the class of thiazinanones. These compounds are characterized by a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms. The presence of a methoxyphenyl group and an ethanone moiety further defines its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone typically involves the formation of the thiazinane ring followed by the introduction of the methoxyphenyl and ethanone groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazinane ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution.
Oxidation Reactions: Formation of the ethanone moiety through oxidation of an alcohol or aldehyde precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Processes: Large-scale production using continuous flow reactors for higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the ethanone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the thiazinane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Scientific Research Applications
1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving sulfur-containing compounds.
Medicine: Investigation of pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Redox Reactions: Participation in redox reactions affecting cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
Thiazinanones: Compounds with similar thiazinane ring structures.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.
Ethanone Derivatives: Compounds with ethanone moieties.
Uniqueness
1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
1-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-15(2)11-16(8-9-20(15)18)14(17)10-12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBUSCOCXDASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1=O)C(=O)CC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
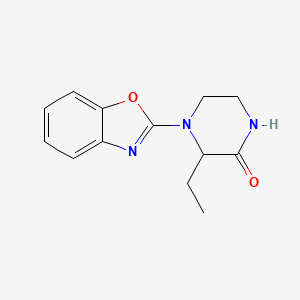
![3-(Cyclopropylmethyl)-2-pyridin-2-yl-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B6896059.png)

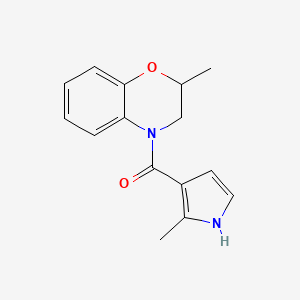
![1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone](/img/structure/B6896072.png)

![2-Chloro-5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6896086.png)
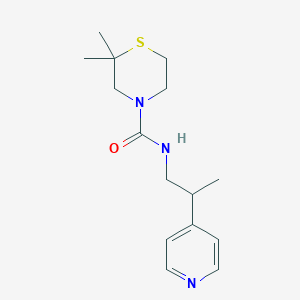
![2-(2-Bicyclo[2.2.1]hept-5-enylmethylamino)cyclopentan-1-ol](/img/structure/B6896088.png)
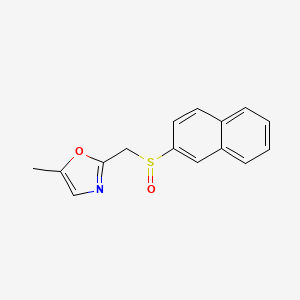
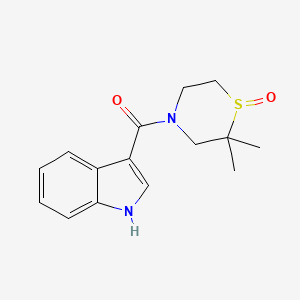
![N-[1-(3-fluoro-4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6896117.png)
![5-methyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6896119.png)
![1-[(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B6896122.png)
